Donepezil - 142057-79-2

Donepezil

Catalog Number: EVT-1203215
CAS Number: 142057-79-2
Molecular Formula: C24H29NO3
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Donepezil is the hydrochloride salt of a piperidine derivative with neurocognitive-enhancing activity. Donepezil reversibly inhibits acetylcholinesterase, thereby blocking the hydrolysis of the neurotransmitter acetylcholine and, consequently, increasing its activity. This agent may improve neurocognitive function in Alzheimer's disease, reduce sedation associated with opioid treatment of cancer pain, and improve neurocognitive function in patients who have received radiation therapy for primary brain tumors or brain metastases.
Donepezil is an oral acetylcholinesterase inhibitor used for therapy of Alzheimer disease. Donepezil is associated with a minimal rate of serum enzyme elevations during therapy and has only rarely been implicated as a cause of clinically apparent liver injury.
Donepezil, also known as aricept or eranz, belongs to the class of organic compounds known as n-benzylpiperidines. These are heterocyclic Compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom. Donepezil is a drug which is used for the palliative treatment of mild to moderate dementia of the alzheimer's type. Donepezil is considered to be a practically insoluble (in water) and relatively neutral molecule. Donepezil has been found in human brain tissue. Within the cell, donepezil is primarily located in the membrane (predicted from logP). Donepezil can be biosynthesized from indene. Donepezil is a potentially toxic compound.
Source and Classification

Donepezil is classified as a reversible acetylcholinesterase inhibitor and is derived from the indanone and piperidine chemical classes. It was first introduced in 1997 by Eisai Co., Ltd. and Pfizer Inc. under the brand name Aricept. The compound has gained attention for its efficacy in managing symptoms associated with Alzheimer's disease, particularly in improving cognition and memory.

Synthesis Analysis

The synthesis of donepezil typically involves an aldol condensation reaction between benzylpiperidine and dimethoxyindanone. This process can be optimized using various methods to enhance yield and reduce environmental impact. Recent studies have explored eco-friendly synthetic pathways that utilize alternative energy sources such as microwave and ultrasound assistance to improve reaction conditions and reduce waste production .

Key Synthesis Steps:

  1. Aldol Condensation: The reaction between benzylpiperidine and dimethoxyindanone forms the core structure of donepezil.
  2. Optimization Techniques: Implementation of non-conventional techniques like microwave irradiation or ultrasound has been shown to significantly enhance yields and reaction rates while minimizing by-products .
  3. Catalysts: The use of heterogeneous catalysts, such as Amberlyst A-26, has been explored to facilitate regioselective reactions with improved efficiency compared to traditional methods .
Molecular Structure Analysis

Donepezil has a complex molecular structure characterized by the following features:

  • Chemical Formula: C18H21NO3
  • Molecular Weight: 287.37 g/mol
  • Structural Components:
    • An indanone moiety that contributes to the drug's lipophilicity.
    • A piperidine ring that enhances its ability to cross the blood-brain barrier.

Structural Data:

  • The molecular structure exhibits a three-dimensional configuration that allows for optimal interaction with acetylcholinesterase.
  • Molecular docking studies have indicated favorable binding interactions with key amino acid residues within the active site of acetylcholinesterase, enhancing its inhibitory activity .
Chemical Reactions Analysis

Donepezil undergoes various chemical reactions during its synthesis and metabolism:

  1. Aldol Condensation: As described, this reaction forms the backbone of donepezil's synthesis.
  2. Hydrolysis: In vivo, donepezil can undergo hydrolysis, leading to metabolites that may also exhibit pharmacological activity.
  3. Enzymatic Reactions: Donepezil primarily interacts with acetylcholinesterase, where it forms a stable enzyme-inhibitor complex.

These reactions are crucial for understanding both the synthesis and biological activity of donepezil.

Mechanism of Action

Donepezil acts primarily by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly beneficial in Alzheimer's disease, where cholinergic deficits are prominent.

Detailed Mechanism:

  • Inhibition of Acetylcholinesterase: Donepezil binds reversibly to the active site of acetylcholinesterase, preventing it from hydrolyzing acetylcholine.
  • Increased Acetylcholine Levels: The inhibition results in prolonged action of acetylcholine on post-synaptic receptors, enhancing cholinergic neurotransmission.
  • Cognitive Enhancement: This increased neurotransmission correlates with improved cognitive functions in patients with Alzheimer's disease .
Physical and Chemical Properties Analysis

Donepezil possesses several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Sparingly soluble in water; soluble in organic solvents like methanol and ethanol.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data:

  • Melting Point: Approximately 200°C.
  • pKa Value: The compound exhibits basic properties due to the piperidine ring, influencing its solubility profile .
Applications

Donepezil is primarily utilized in clinical settings for treating Alzheimer's disease. Its applications extend beyond symptomatic relief:

  1. Cognitive Enhancement: Used to improve memory and cognitive function in Alzheimer’s patients.
  2. Research on Analogues: Ongoing studies are focused on developing donepezil analogues with enhanced efficacy or additional therapeutic targets, such as monoamine oxidases .
  3. Potential Multi-target Drugs: Research is exploring hybrid compounds that combine donepezil's structure with other pharmacophores to create multitargeted agents against neurodegenerative diseases .
Introduction to Donepezil in Neuropharmacology

Historical Development and Approval Milestones of Donepezil

The discovery of donepezil (initially designated E2020) originated at Eisai Co., Ltd. (Japan) in 1983 under the leadership of Dr. Hachiro Sugimoto. Motivated by personal experience with familial dementia, Sugimoto’s team pursued compounds targeting the acetylcholine deficiency hypothesis of AD—a theory then facing significant skepticism [7]. Through systematic screening, an indanone-benzylpiperidine scaffold emerged unexpectedly during random compound screening. Optimization addressed early pharmacokinetic challenges (e.g., low bioavailability), culminating in E2020’s synthesis in 1985 [7] [8].

Table 1: Key Milestones in Donepezil Development

YearMilestoneSignificance
1983Project initiation at EisaiFocus on AChE inhibitors for AD based on cholinergic hypothesis
1985Synthesis of lead compound E2020 (donepezil)Achieved high AChE selectivity and improved pharmacokinetics vs. predecessors
1987Eisai advances donepezil to clinical trialsFirst human studies commence in Japan
1996FDA approval for mild-moderate AD (USA)First second-generation AChEI approved globally; marketed as Aricept® by Pfizer
2006FDA approval expanded to severe ADBroadened clinical applicability based on efficacy in advanced disease stages
2022Transdermal patch formulation (Adlarity®)Approved for enhanced adherence in dysphagic patients

Phase III trials (1996–2000) across the US, Europe, and Japan demonstrated significant improvements in Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) scores and Clinician’s Interview-Based Impression of Change (CIBIC+) ratings [1] [4]. By 2011, Aricept became the world’s top-selling AD drug, with generics introduced post-2010 expanding accessibility [5] [7].

Structural and Stereochemical Properties of Donepezil

Donepezil’s molecular structure (IUPAC: (RS)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one) integrates distinct pharmacophores: an N-benzylpiperidine moiety and a dimethoxyindanone ring (Fig. 1). This design confers high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), with an IC₅₀ of 33 nmol/L for brain AChE versus 988 nmol/L for serum BuChE [1] [8]. The molecule’s linear conformation enables optimal binding within the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, inhibiting substrate hydrolysis [8].

Table 2: Physicochemical and Pharmacodynamic Profile

PropertyValue/CharacteristicFunctional Implication
Molecular Weight379.5 g/molOptimal blood-brain barrier penetration
LogP3.3 (estimated)High lipophilicity enhances CNS distribution
AChE Selectivity (IC₅₀)33 nM (brain) vs. 988 nM (serum BuChE)Minimizes peripheral cholinergic side effects
Protein Binding96% (albumin: 75%; α1-acid glycoprotein: 21%)Prolongs half-life; limits drug-drug interactions
MetabolismCYP2D6, CYP3A4, glucuronidationActive metabolites (6-O-desmethyl donepezil) contribute to efficacy

Stereochemically, donepezil is administered as a racemate. Although the (R)-enantiomer shows marginally higher AChE affinity, both enantiomers contribute to clinical efficacy. The molecule’s stability arises from its rigid indanone core and piperidine ring, enabling a prolonged elimination half-life (~70 hours) that supports once-daily dosing [5] [6] [8].

Role in the Cholinergic Hypothesis of Alzheimer’s Disease Pathophysiology

The cholinergic hypothesis, formalized in the 1980s, posits that cognitive decline in AD stems from degeneration of basal forebrain cholinergic neurons and reduced cortical ACh. Postmortem studies revealed up to 90% losses in choline acetyltransferase (ChAT) activity in AD brains [1] [2]. Donepezil directly addresses this deficit by reversibly inhibiting AChE, elevating synaptic ACh concentrations, and enhancing neurotransmission.

Mechanistic Insights:

  • AChE Inhibition: Donepezil binds AChE’s catalytic site, preventing ACh hydrolysis. PET studies confirm increased ACh availability in the hippocampus and cortex, correlating with improved cognition [3] [6].
  • Neuroprotection: Beyond cholinergic effects, donepezil upregulates nicotinic receptors (α4β2, α7 subtypes), activating phosphatidylinositol 3-kinase (PI3K) pathways that:
  • Attenuate glutamate excitotoxicity [9]
  • Reduce caspase-3-mediated apoptosis [9]
  • Mitigate oxidative stress
  • Amyloid Modulation: Donepezil shifts amyloid precursor protein (APP) processing toward non-amyloidogenic pathways:
  • Increases α-secretase activity → soluble APPα (sAPPα) release [8]
  • Decreases β-amyloid (Aβ40/42) production via α7 nAChR-dependent mechanisms [8] [9]

Table 3: Non-Cholinergic Mechanisms of Donepezil

MechanismBiological EffectFunctional Outcome
σ1 Receptor agonismModulates Ca²⁺ signaling, neurotrophic pathwaysNeuroprotection against hypoxia/ischemia
NMDA receptor downregulationReduces glutamate excitotoxicityPrevents synaptic loss
sAPPα enhancementPromotes neurite growth, synaptic plasticityCounteracts Aβ-driven neurodegeneration
Anti-inflammatory effectsInhibits microglial activation, TNF-α, NF-κBReduces neuroinflammation

Genetic Considerations:Pharmacogenetic studies reveal that ~75–85% of donepezil’s efficacy depends on CYP2D6 metabolism. Extensive metabolizers (1/1, 1/10 genotypes) show superior response rates (57.47%) versus poor metabolizers (4/4; 9.20%) [1]. This underscores the role of personalized dosing in optimizing outcomes.

Donepezil’s validation of the cholinergic hypothesis revitalized AD drug discovery, demonstrating that targeting neurotransmitter deficits could yield clinically meaningful benefits despite neurodegenerative complexity. Its pleiotropic mechanisms—cholinergic enhancement, amyloid modulation, and neuroprotection—paved the way for multi-target AD therapeutics [1] [8] [9].

Properties

CAS Number

142057-79-2

Product Name

Donepezil

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3

InChI Key

ADEBPBSSDYVVLD-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC

Solubility

31mg/mL
In water, 2.93 mg/L at 25 °C (est)

Synonyms

1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine hydrochloride
Aricept
donepezil
donepezil hydrochloride
donepezilium oxalate trihydrate
E 2020
E-2020
E2020
Eranz

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.